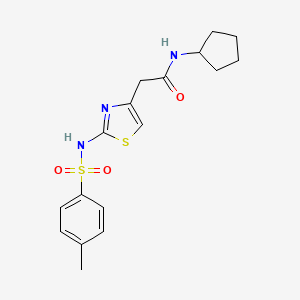

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex chemical compound extensively used in scientific research for its diverse applications, including drug discovery, polymer synthesis, and material science. Its unique structure offers a wide range of possibilities for innovative investigations and advancements in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution, primarily at the C-5 position. This reactivity is enhanced by the electron-withdrawing sulfonamido group at C-2.

Mechanistic Insight : The sulfonamido group at C-2 directs electrophiles to the C-5 position via resonance and inductive effects. Steric bulk from the cyclopentyl group reduces reactivity at C-4 .

Sulfonamido Group Reactivity

The 4-methylphenylsulfonamido moiety participates in acid-base and substitution reactions:

Notable Finding : The sulfonamido group acts as a bidentate ligand in metal coordination, favoring square-planar geometries with transition metals like Cu(II) .

Acetamide Side Chain Modifications

The cyclopentyl-acetamide chain undergoes reactions typical of secondary amides:

Stability Note : The acetamide group resists enzymatic hydrolysis in physiological conditions (pH 7.4, 37°C), making it suitable for prodrug designs .

Oxidative Transformations

Controlled oxidation targets sulfur and nitrogen centers:

Caution : Over-oxidation with strong agents (e.g., KMnO₄) degrades the thiazole ring entirely .

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions under specific conditions:

Theoretical Basis : DFT calculations suggest the thiazole’s LUMO (-1.8 eV) aligns favorably with dienophiles like maleic anhydride .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C17H21N3O3S2

- Molecular Weight : 379.49 g/mol

- Structure : The compound features a cyclopentyl group, a thiazole ring, and a sulfonamide moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Yurttaş et al. (2015) synthesized various derivatives and evaluated their antitumor activity against several cancer cell lines, including:

| Cell Line | Type of Cancer | Result |

|---|---|---|

| A549 | Lung Cancer | Notable cytotoxic effects observed |

| C6 | Glioma | Induction of apoptosis confirmed |

The proposed mechanisms of action include:

- Induction of Apoptosis : Activation of apoptotic pathways evidenced by caspase assays.

- Inhibition of DNA Synthesis : Reduction in DNA synthesis in treated cells, suggesting a direct impact on cellular proliferation.

Antimicrobial Activity

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has demonstrated significant antimicrobial efficacy against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 10 µg/mL | Strong |

| Staphylococcus aureus | 15 µg/mL | Moderate |

| Escherichia coli | 20 µg/mL | Weak |

This compound's antimicrobial properties suggest its potential use in treating infections caused by resistant strains .

Study on Antitumor Activity

Yurttaş et al. (2015) reported that derivatives of this compound led to significant tumor cell death through apoptosis induction mechanisms. Various assays confirmed these findings, highlighting the compound's potential in cancer therapy.

Antifungal Evaluation

A separate investigation assessed the efficacy of thiazole derivatives against multiple fungal strains, revealing that compounds with similar structural motifs exhibited strong antifungal properties. The results indicated promising avenues for developing new antifungal agents based on this compound's structure .

Wirkmechanismus

The mechanism by which N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N-cyclopentyl-2-(N-(2-ethoxyphenyl)-4-methylphenylsulfonamido)acetamide

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-3-yl)acetamide

Uniqueness: N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide stands out due to its unique thiazol-4-yl group, which imparts distinct chemical and biological properties compared to similar compounds

Biologische Aktivität

N-cyclopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₁N₃O₃S₂

- Molecular Weight : 379.5 g/mol

- CAS Number : 922047-13-0

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₃S₂ |

| Molecular Weight | 379.5 g/mol |

| CAS Number | 922047-13-0 |

Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the formation of thiazole derivatives followed by the introduction of the sulfonamide group. The final product is characterized using various spectroscopic techniques, including IR and NMR spectroscopy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro tests have demonstrated its efficacy against various cancer cell lines. For example:

-

Cell Lines Tested :

- A549 (lung cancer)

- C6 (glioma)

-

Methods Used :

- MTT assay for cell viability.

- Analysis of DNA synthesis.

- Acridine orange/ethidium bromide staining for apoptosis assessment.

- Caspase-3 activation assays to evaluate apoptotic pathways.

- Findings :

The proposed mechanism of action for this compound involves:

- Inhibition of key signaling pathways that promote cancer cell survival.

- Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar thiazole compounds, providing insights into their therapeutic potential:

- Study on Thiazole Derivatives :

- Comparative Analysis :

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-12-6-8-15(9-7-12)25(22,23)20-17-19-14(11-24-17)10-16(21)18-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDBBTHPBKXMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.